molecular formula C6H12O2 B3056796 (1R,2R)-2-methoxycyclopentan-1-ol CAS No. 7429-45-0

(1R,2R)-2-methoxycyclopentan-1-ol

Cat. No.: B3056796
CAS No.: 7429-45-0
M. Wt: 116.16 g/mol
InChI Key: YVXLDOASGKIXII-UHFFFAOYSA-N
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Description

(1R,2R)-2-Methoxycyclopentan-1-ol is a chiral organic compound with the molecular formula C6H12O2. It is characterized by the presence of a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to a cyclopentane ring. The compound’s chirality arises from the two stereocenters at the 1 and 2 positions of the cyclopentane ring, making it an important molecule in stereochemistry and chiral synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-methoxycyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a cyclopentanone derivative, followed by methoxylation. For instance, the reduction of 2-methoxycyclopentanone using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of a cyclopentanone derivative in the presence of a methanol solvent. The reaction conditions typically include elevated temperatures and pressures to ensure high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methoxycyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form cyclopentanol derivatives using reducing agents such as LiAlH4.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and thiols under appropriate conditions.

Major Products Formed

    Oxidation: Cyclopentanone or cyclopentanal derivatives.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2R)-2-Methoxycyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereospecific biological processes.

    Medicine: It serves as an intermediate in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).

    Industry: The compound is employed in the production of fine chemicals, agrochemicals, and fragrances.

Mechanism of Action

The mechanism of action of (1R,2R)-2-methoxycyclopentan-1-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can influence the compound’s binding affinity, selectivity, and overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Methoxycyclohexanol: Similar structure but with a six-membered ring.

    (1R,2R)-2-Methoxycyclopentanol: Lacks the methoxy group.

    (1R,2R)-2-Methoxycyclopentanone: Contains a ketone group instead of a hydroxyl group.

Uniqueness

(1R,2R)-2-Methoxycyclopentan-1-ol is unique due to its specific combination of a methoxy and hydroxyl group on a chiral cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it valuable in stereoselective synthesis and chiral applications.

Properties

CAS No.

7429-45-0

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-methoxycyclopentan-1-ol

InChI

InChI=1S/C6H12O2/c1-8-6-4-2-3-5(6)7/h5-7H,2-4H2,1H3

InChI Key

YVXLDOASGKIXII-UHFFFAOYSA-N

SMILES

COC1CCCC1O

Canonical SMILES

COC1CCCC1O

13051-91-7

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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